molecular formula C16H21ClN6 B5549194 6-(1-azepanylmethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-azepanylmethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5549194
M. Wt: 332.8 g/mol
InChI Key: QQWBZIWUIWVIKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives typically involves reactions with cyanuric chloride and various amine compounds. For example, a related synthesis process involves cyanuric chloride and diethanolamine in a mixed medium of acetone and water, highlighting the adaptability of triazine synthesis to include different substituents and functional groups (Chen Rong-gu, 2015).

Molecular Structure Analysis

The structural characterization of triazine derivatives can be achieved through various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography. For instance, an analog of the compound in focus, demonstrated through X-ray diffraction, shows substantial distortion between the phenyl and triazine rings, indicating the complexity of triazine molecular structures (R. W. Janes, 1999).

Chemical Reactions and Properties

Triazine compounds are known for their versatility in chemical reactions, including the potential for bioorthogonal chemistry applications. Their ability to undergo inverse electron-demand Diels-Alder reactions opens new pathways for N-heterocycle synthesis and natural product preparation (Fa‐Guang Zhang et al., 2021).

Physical Properties Analysis

The physical properties of triazine derivatives, including melting points, solubility, and crystal structure, can significantly vary based on substituents. Detailed analysis of these properties helps in understanding the compound's stability and reactivity. For example, the crystal structure and dynamic behavior of related triazine compounds have been extensively studied to assess their stability and potential applications (Á. Díaz‐Ortiz et al., 2003).

Chemical Properties Analysis

Triazine derivatives exhibit a wide range of chemical properties, including their reactivity towards various organic and inorganic compounds, potential for forming hydrogen bonds, and utility in synthesis reactions. The chemical properties are influenced by the electron-donating and withdrawing effects of substituents, as well as the compound's overall molecular geometry and electronic structure (Xiaolin Pan & F. Jian, 2009).

Scientific Research Applications

Synthesis and Reactivity

6-(1-Azepanylmethyl)-N-(4-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine, as a derivative of triazines, plays a significant role in various synthesis and reactivity studies. Triazines are crucial in the synthesis of N-heterocycles, natural products, and bioorthogonal chemistry. Their application in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions is particularly noteworthy, offering a unique method for creating a wide range of heterocycles, including pyridines, carbolines, azepines, and others (Zhang, Chen, Tang, & Ma, 2021).

Applications in Supramolecular Chemistry

Bistriazines, which can be derived from triazine compounds, have promising applications in supramolecular chemistry, particularly in creating extended supramolecular polymers with interesting fluorescence properties. These compounds are synthesized using methods like microwave-assisted synthesis and can form complexes with cyanuric and barbituric acid derivatives (Moral et al., 2010).

Advanced Material Development

Triazine derivatives are used in the development of advanced materials, such as aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. These compounds exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance material applications (Yu et al., 2012).

Catalytic Applications

The triazine framework is employed in catalytic applications, like the TCT-catalyzed synthesis of 1,5-benzodiazepine derivatives. This method features simple and mild reaction conditions, utilizing a cost-effective catalyst, which is a significant advancement in the field of synthetic chemistry (Kuo, Wang, Kavala, & Yao, 2008).

Luminescence and Energy Studies

Sym-triazines, including derivatives of 1,3,5-triazine, are studied for their low-lying excited states. These studies contribute to understanding luminescence phenomena, which have implications in fields such as photochemistry and materials science (Oliva et al., 2005).

Medicinal Chemistry Research

Triazine derivatives are explored for potential anticancer properties. Studies involve synthesizing a range of compounds and screening them for their efficacy against cancer cells. This research is crucial in the ongoing search for new therapeutic agents (Junaid, Lim, Tiekink, & Dolzhenko, 2019).

properties

IUPAC Name

6-(azepan-1-ylmethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6/c17-12-5-7-13(8-6-12)19-16-21-14(20-15(18)22-16)11-23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWBZIWUIWVIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-ylmethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

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